2,4-Dibromo-3-fluorobenzaldehyde

Description

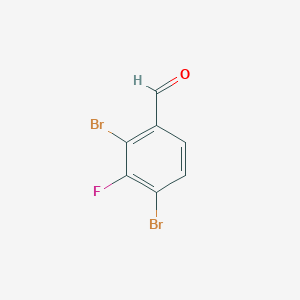

2,4-Dibromo-3-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₇H₃Br₂FO and a molecular weight of 282 g/mol. The compound features two bromine atoms at the 2- and 4-positions of the benzene ring and a fluorine atom at the 3-position, adjacent to the aldehyde functional group.

Properties

IUPAC Name |

2,4-dibromo-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOGZOZCEQZTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluorobenzaldehyde can be synthesized through various methods, including Friedel-Crafts acylation, Vilsmeier-Haack reaction, and Sandmeyer reaction. The most common method involves the Friedel-Crafts acylation of 2,4-dibromo-3-fluorotoluene with acetyl chloride in the presence of aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale application of the aforementioned laboratory methods, optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

Oxidation: Formation of 2,4-dibromo-3-fluorobenzoic acid.

Reduction: Formation of 2,4-dibromo-3-fluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-3-fluorobenzaldehyde is used in various fields of scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the development of new therapeutic agents.

Material Science: It is utilized in the creation of advanced materials with specific properties.

Agrochemicals: The compound is involved in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular pathways and processes, making the compound valuable in medicinal chemistry and biological research .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Bromine vs. Fluorine: Bromine’s larger atomic size and polarizability enhance steric hindrance and electron-withdrawing effects compared to fluorine. This makes this compound more electrophilic at the aldehyde group than 3,4,5-Trifluorobenzaldehyde, facilitating nucleophilic additions (e.g., Grignard reactions) .

Bromine’s lipophilicity may improve solubility in organic solvents relative to fluorinated analogs, aiding in synthetic applications .

Applications :

- 2,6-Dibromobenzaldehyde : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures .

- 3,4,5-Trifluorobenzaldehyde : Valued in materials science for tuning electronic properties in liquid crystals or polymers .

- This compound : Its discontinued status limits large-scale use, but its unique substitution pattern could make it valuable in niche medicinal chemistry applications (e.g., fluorinated drug intermediates).

Research Implications and Limitations

However, its commercial discontinuation poses challenges for researchers, necessitating in-house synthesis or substitution with available analogs like 2,6-Dibromobenzaldehyde. Further studies are needed to elucidate its physical properties and optimize synthetic routes for scalable production.

Biological Activity

2,4-Dibromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention due to its potential biological activities. This compound exhibits unique chemical properties due to the presence of bromine and fluorine substituents, which influence its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C7H4Br2F

- Molecular Weight : 251.91 g/mol

- Physical State : Typically appears as a yellow crystalline solid.

- Solubility : Insoluble in water but soluble in organic solvents like ethanol and chloroform.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Bacillus subtilis | 0.8 µg/mL |

The compound's halogenated structure is believed to enhance its interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : Decreased viability by approximately 60% at a concentration of 10 µM after 48 hours.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2).

These findings indicate the compound's potential as a therapeutic agent against certain types of cancer .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cell Membrane Disruption : The presence of halogens may increase lipophilicity, allowing the compound to penetrate microbial membranes more effectively.

- DNA Interaction : The aldehyde group can form adducts with nucleophilic sites on DNA, potentially leading to mutations or apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways .

Research Findings

Several studies have explored the biological activity of related compounds, providing context for the effects observed with this compound:

- Antimicrobial Studies : Similar halogenated benzaldehydes have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, supporting the potential for this compound to exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.